molecular formula C10H8N4O2 B8450232 (5-Nitro-Pyrimidin-2-yl)-Phenyl-Amine

(5-Nitro-Pyrimidin-2-yl)-Phenyl-Amine

Cat. No.: B8450232
M. Wt: 216.20 g/mol
InChI Key: NTTWBQKLWMEODE-UHFFFAOYSA-N
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Description

(5-Nitro-Pyrimidin-2-yl)-Phenyl-Amine is a pyrimidine derivative characterized by a nitro (-NO₂) substituent at position 5 of the pyrimidine ring and a phenylamine group at position 2.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

5-nitro-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C10H8N4O2/c15-14(16)9-6-11-10(12-7-9)13-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)

InChI Key

NTTWBQKLWMEODE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-2-Amine Derivatives

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 4, 5, and 6 of the pyrimidine ring, as well as modifications to the aryl/amine groups. These variations significantly impact molecular conformation and bioactivity:

Compound Name Substituents (Positions) Molecular Weight Key Features
(5-Nitro-Pyrimidin-2-yl)-Phenyl-Amine -NO₂ (C5), -NHPh (C2) ~242.23* Electron-deficient pyrimidine core; potential for nitro group redox activity
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine -NO₂ (C5), -CH₃ (C2 aryl), -pyridin-3-yl (C4) ~322.34 Methyl and pyridinyl groups enhance lipophilicity; nitro group retained
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine -F (C4 aryl), -CH₃ (C6), -NH(4-methylphenyl) (C4) ~455.54 Fluorine enhances electronegativity; intramolecular N–H⋯N hydrogen bonds
5-BUTYL-4-PHENYLPYRIMIDIN-2-AMINE -C₄H₉ (C5), -Ph (C4) ~243.35 Bulky butyl group increases hydrophobicity; no nitro group
N-Phenyl-5-(pinacol boronate)pyrimidin-2-amine -B(OR)₂ (C5), -NHPh (C2) ~297.17 Boronic ester enables Suzuki coupling; nitro replaced with boron-based group

*Calculated based on formula C₁₀H₉N₅O₂.

Key Observations:
  • Nitro vs.
  • Hydrogen Bonding: Analogs like the 4-fluoroanilino derivative () exhibit intramolecular N–H⋯N hydrogen bonds (2.982 Å), stabilizing molecular conformation. The nitro group may disrupt such interactions due to steric or electronic effects .

Physicochemical Properties

  • Solubility : Nitro groups generally reduce aqueous solubility but improve lipid bilayer penetration. For example, the butyl-substituted analog () is highly hydrophobic, whereas the boronic ester () offers synthetic versatility in polar solvents .
  • Crystallography: The 4-fluoroanilino derivative () crystallizes in the P1 space group with distinct dihedral angles (11.3–70.1°) between aryl rings. Nitro-substituted analogs may exhibit altered packing due to stronger dipole interactions .

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